An In-depth Technical Guide to the Physicochemical Properties of 2-(Formylamino)pyridine
An In-depth Technical Guide to the Physicochemical Properties of 2-(Formylamino)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Formylamino)pyridine, also known as N-(2-pyridyl)formamide, is a chemical compound of interest in medicinal chemistry and drug development. It belongs to the class of N-acylated 2-aminopyridines, a scaffold known to be present in numerous biologically active molecules. The 2-aminopyridine moiety is a recognized pharmacophore, and its derivatives have shown a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects. This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Formylamino)pyridine, detailed experimental protocols for its synthesis, and a discussion of its potential relevance in drug discovery workflows.
Physicochemical Properties
A summary of the key physicochemical properties of 2-(Formylamino)pyridine is presented in the table below. These parameters are crucial for assessing the compound's potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O | [Calculated] |
| Molecular Weight | 122.12 g/mol | [Calculated] |
| Melting Point | 69-71 °C | [Experimental] |
| Boiling Point | 161-162 °C at 15 Torr | [Experimental] |
| Density | 1.228 ± 0.06 g/cm³ | [Predicted] |
| Solubility | Soluble in methanol (0.1 g/mL, clear) | [Experimental] |
| pKa | 13.69 ± 0.70 | [Predicted] |
| LogP (Octanol-Water Partition Coefficient) | Not experimentally determined. | - |
Synthesis of 2-(Formylamino)pyridine
The synthesis of 2-(Formylamino)pyridine is typically achieved through the N-formylation of 2-aminopyridine. A common and efficient method involves the use of formic acid as the formylating agent, with azeotropic removal of water to drive the reaction to completion.
Synthesis Workflow
Caption: Synthesis workflow for 2-(Formylamino)pyridine.
Detailed Experimental Protocol: N-Formylation of 2-Aminopyridine
This protocol is based on a general and practical procedure for the N-formylation of amines using formic acid and a Dean-Stark apparatus for azeotropic water removal.
Materials:
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2-Aminopyridine
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Formic acid (85-98%)
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Toluene
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Saturated aqueous sodium bicarbonate solution
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Anhydrous magnesium sulfate or sodium sulfate
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Round-bottom flask
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Dean-Stark apparatus
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Reflux condenser
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Heating mantle with a magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap fitted with a reflux condenser, and a stopper, add 2-aminopyridine (e.g., 9.41 g, 0.1 mol) and toluene (100 mL).
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Addition of Reagent: To the stirred suspension, add formic acid (e.g., 4.60 g, 0.1 mol, 1.0 equivalent).
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Azeotropic Dehydration: Heat the reaction mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (typically 4-9 hours).
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Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2-aminopyridine spot.
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Workup: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure 2-(formylamino)pyridine.
Biological Activity and Drug Development Context
While specific biological data for 2-(Formylamino)pyridine is not extensively reported in the public domain, the 2-aminopyridine scaffold is a well-established pharmacophore in numerous approved drugs and clinical candidates. Derivatives of 2-aminopyridine have demonstrated a broad spectrum of biological activities, including but not limited to:
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Anti-inflammatory: Piroxicam and Tenoxicam are non-steroidal anti-inflammatory drugs (NSAIDs) that contain a 2-aminopyridine moiety.
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Antimicrobial: Sulfapyridine is an antibacterial sulfonamide drug.
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Antihistaminic: Tripelennamine is a first-generation antihistamine.
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Anticancer: Several 2-aminopyridine derivatives have been investigated as kinase inhibitors and for their antiproliferative effects on various cancer cell lines.
Given the established biological relevance of the 2-aminopyridine core, 2-(Formylamino)pyridine represents a valuable starting material or intermediate for the synthesis of novel drug candidates. The formyl group can serve as a handle for further chemical modifications to generate libraries of compounds for biological screening.
Generic Experimental Workflow for Biological Screening
The following diagram illustrates a general workflow for the initial biological evaluation of a novel compound like a derivative of 2-(Formylamino)pyridine in a drug discovery setting.
